1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring, a chlorophenyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives and appropriate coupling reactions.
Formation of the tetrazole ring: This can be synthesized via the cycloaddition of azides with nitriles.
Coupling of the intermediates: The final step involves the coupling of the benzo[d][1,3]dioxole, chlorophenyl, and tetrazole intermediates under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-(phenylmethyl)urea: Lacks the tetrazole moiety.
1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)urea: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is unique due to the presence of the chlorophenyl and tetrazole groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O3/c17-10-1-4-12(5-2-10)23-15(20-21-22-23)8-18-16(24)19-11-3-6-13-14(7-11)26-9-25-13/h1-7H,8-9H2,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVJTNVPLOJDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.